Cas no 58993-79-6 ((R)-1-(4-Methoxyphenyl)propan-2-amine)

(R)-1-(4-Methoxyphenyl)propan-2-amine structure
58993-79-6 structure
Product Name:(R)-1-(4-Methoxyphenyl)propan-2-amine
Numero CAS:58993-79-6
MF:C10H15NO
MW:165.232202768326
CID:57351
PubChem ID:6951129
Update Time:2024-02-29

(R)-1-(4-Methoxyphenyl)propan-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-1-(4-Methoxyphenyl)propan-2-amine
    • (2R)-1-(4-methoxyphenyl)propan-2-amine
    • R-(-)-2-(P-METHOXYPHENYL)-1-METHY ETHAMINE
    • (2R)-2-amino-1-(4-methoxyphenyl)propane
    • (R)-(-)-1-(4'-methoxy)phenyl-2-propanamine
    • (R)-(-)-1-methyl-2-(4
    • (R)-1-(4-methoxyphenyl)-2-aminopropane
    • (R)-2-(4-METHOXYPHENYL)-1-METHYLETHANAMINE
    • (R)-2-(4-methoxy-phenyl)-1-methyl-ethylamine
    • (R)-4-Methoxy-α-methylbenzeneethanamine
    • (R)-N-(2-(p-methoxyphenyl)-1-methylethyl)amine
    • AC1OCV6D
    • ANW-58133
    • CHEMBL2079629
    • CTK7A2415
    • SureCN394418
    • Benzeneethanamine,4-methoxy-a-methyl-, (R)-
    • (-)-p-Methoxyamphetamine
    • (R)-(-)-2-(4-Methoxyphenyl)-1-methylethylamine
    • (R)-2-(4-Methoxyphenyl)-1-methyl-ethylamine
    • l-4-Methoxyamphetamine
    • Benzeneethanamine, 4-methoxy-alpha-methyl-, (alphaR)-
    • UNII-2WSG94L9JW
    • BENZENEETHANAMINE, 4-METHOXY-.ALPHA.-METHYL-, (.ALPHA.R)-
    • F13064
    • p-Methoxyamphetamine, R-(-)-
    • para-Methoxyamphetamine, (R)-
    • (r)-4-methoxyamphetamine
    • J430.211G
    • 58993-79-6
    • PMA (PSYCHEDELIC), (R)-
    • SCHEMBL394418
    • (alphaR)-4-Methoxy-alpha-methylbenzeneethanamine
    • DTXSID001274078
    • (R)-1-(4-Methoxyphenyl)-2-propaneamine
    • 4-METHOXYAMPHETAMINE, L-
    • 4-MA, (R)-
    • AKOS015900186
    • PMA, (R)-
    • Q27255715
    • 2WSG94L9JW
    • 4-Methoxyamphetamine, (R)-
    • NEGYEDYHPHMHGK-MRVPVSSYSA-N
    • NS00116400
    • Inchi: 1S/C10H15NO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8H,7,11H2,1-2H3/t8-/m1/s1
    • Chiave InChI: NEGYEDYHPHMHGK-MRVPVSSYSA-N
    • Sorrisi: O(C)C1C=CC(=CC=1)C[C@@H](C)N

Proprietà calcolate

  • Massa esatta: 165.11500
  • Massa monoisotopica: 165.115364102g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 119
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 35.2Ų

Proprietà sperimentali

  • Densità: 0.990
  • Punto di ebollizione: 258 ºC
  • Punto di infiammabilità: 107 ºC
  • Indice di rifrazione: 1.518
  • PSA: 35.25000
  • LogP: 2.28520

(R)-1-(4-Methoxyphenyl)propan-2-amine Letteratura correlata

Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.